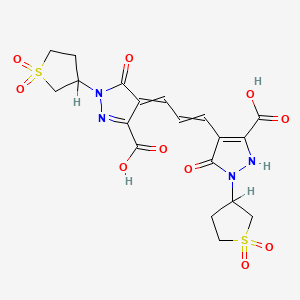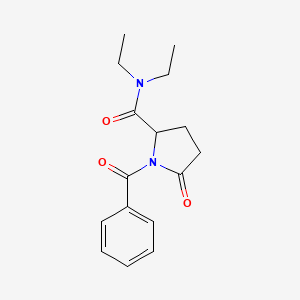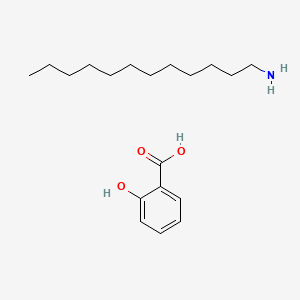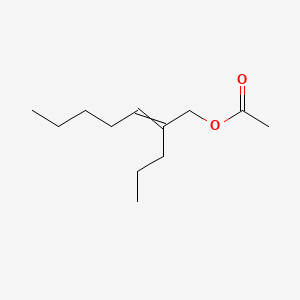
2-Propyl-2-heptenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-2-heptenyl acetate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 2-propyl-2-hepten-1-ol and acetic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propyl-2-heptenyl acetate can be synthesized through the esterification reaction between 2-propyl-2-hepten-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-2-heptenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-propyl-2-hepten-1-ol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propyl-2-hepten-1-ol and acetic acid.
Reduction: 2-Propyl-2-hepten-1-ol.
Transesterification: A different ester depending on the alcohol used.
Applications De Recherche Scientifique
2-Propyl-2-heptenyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems due to its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the fragrance industry for its pleasant aroma and in the production of perfumes and scented products.
Mécanisme D'action
The mechanism of action of 2-Propyl-2-heptenyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester group in the compound is responsible for its volatility and ability to interact with these receptors. Additionally, in chemical reactions, the ester group can undergo nucleophilic acyl substitution, where the ester bond is broken and reformed with different nucleophiles.
Comparaison Avec Des Composés Similaires
2-Propyl-2-heptenyl acetate can be compared with other esters such as:
Ethyl acetate: A common ester with a fruity smell, used as a solvent in various applications.
Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.
Isoamyl acetate: Has a banana-like odor, used in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its specific structure, which imparts a distinct fragrance profile compared to other esters. Its longer carbon chain and the presence of a double bond contribute to its unique olfactory properties.
Propriétés
Numéro CAS |
53735-50-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-propylhept-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(8-5-2)10-14-11(3)13/h9H,4-8,10H2,1-3H3 |
Clé InChI |
DOKHOJPVBMMDKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CCC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


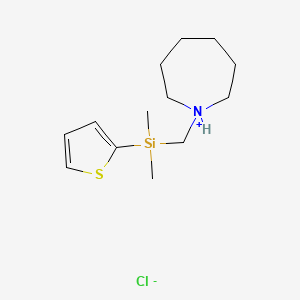
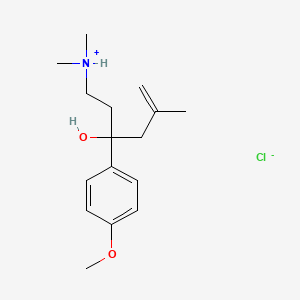
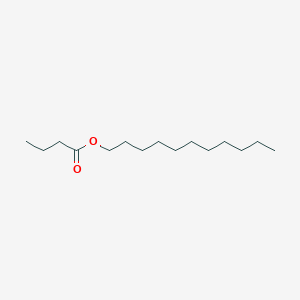

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
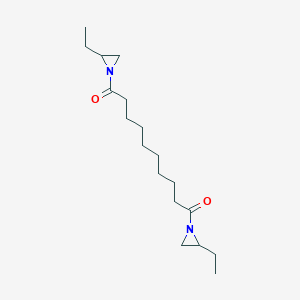

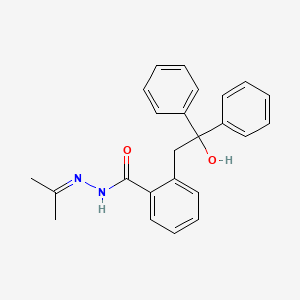
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
